molecular formula C13H10Br2O B12339371 3,4'-Dibromo-4-methoxy-1,1'-biphenyl

3,4'-Dibromo-4-methoxy-1,1'-biphenyl

Cat. No.: B12339371
M. Wt: 342.02 g/mol
InChI Key: HWCBENKXSARKGK-UHFFFAOYSA-N
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Description

3,4’-Dibromo-4-methoxy-1,1’-biphenyl: is an organic compound with the molecular formula C13H10Br2O and a molecular weight of 342.03 g/mol . It is a derivative of biphenyl, where two bromine atoms are substituted at the 3 and 4’ positions, and a methoxy group is substituted at the 4 position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dibromo-4-methoxy-1,1’-biphenyl typically involves the bromination of 4-methoxy-1,1’-biphenyl. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide . The reaction is usually conducted in an inert solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dibromo-4-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4’-Dibromo-4-methoxy-1,1’-biphenyl is widely used as a building block in organic synthesis. It is utilized in the preparation of complex molecules through coupling reactions and serves as a precursor for various functionalized biphenyl derivatives .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated biphenyls on biological systems. It is also investigated for its potential use in drug development due to its ability to interact with biological targets .

Industry: In the industrial sector, 3,4’-Dibromo-4-methoxy-1,1’-biphenyl is used in the production of advanced materials, including liquid crystals and polymers. Its unique structural properties make it suitable for applications in electronic devices and optoelectronic materials .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3,4’-Dibromo-4-methoxy-1,1’-biphenyl exhibits unique reactivity due to the presence of both bromine and methoxy groups. The bromine atoms provide sites for substitution and coupling reactions, while the methoxy group enhances solubility and electronic properties. This combination makes it a versatile compound in synthetic chemistry and material science .

Properties

Molecular Formula

C13H10Br2O

Molecular Weight

342.02 g/mol

IUPAC Name

2-bromo-4-(4-bromophenyl)-1-methoxybenzene

InChI

InChI=1S/C13H10Br2O/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3

InChI Key

HWCBENKXSARKGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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